

Spectroscopic Profile of 2-Chlorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals, dyes, and fungicides. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in chemical synthesis and analysis.

Core Properties of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is an organic compound with the chemical formula C₇H₅ClO₂.[1] It presents as a white crystalline solid and is one of three isomeric chlorobenzoic acids.[1]

Property	Value
Chemical Formula	C7H5ClO2
Molar Mass	156.57 g/mol
Appearance	White solid
Melting Point	138-140 °C
Boiling Point	285 °C
CAS Number	118-91-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for **2-Chlorobenzoic acid**, providing insights into its proton and carbon environments.

¹H NMR Spectral Data

The proton NMR spectrum of **2-Chlorobenzoic acid** exhibits distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Assignment	Chemical Shift (δ) in CDCl₃ (ppm)[1][2]	Chemical Shift (δ) in DMSO-d ₆ (ppm) [1]	Multiplicity	Coupling Constant (J) (Hz)
H6	8.09	7.81	Doublet	7.44
H4	7.50	7.56	Multiplet	-
H5	7.40	7.55	Multiplet	-
Н3	7.31	7.45	Multiplet	-
СООН	-	13.43	Singlet	-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)[2][3]	Chemical Shift (δ) in D ₂ O (ppm)[4]
C=O	171.09	178.73
C2	134.83	141.81
C4	133.65	132.16
C6	132.54	132.31
C1	131.56	129.91
C5	128.46	131.31
C3	126.75	129.68

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chlorobenzoic acid** shows characteristic absorption bands for the carboxylic acid group and the chlorinated aromatic ring.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3300-2500	O-H stretch (Carboxylic acid dimer)	Broad
1668	C=O stretch (Carboxylic acid) [5]	Very Strong
1600-1450	C=C stretch (Aromatic ring)	Medium-Strong
1320-1210	C-O stretch (Carboxylic acid)	Strong
1440-1395 & 950-910	O-H bend (Carboxylic acid)	Medium
~750	C-Cl stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of **2-Chlorobenzoic acid** is presented below.

m/z	Relative Intensity (%)	Assignment
158	23.0	[M+2] ⁺ (presence of ³⁷ Cl isotope)
156	70.8	[M] ⁺ (Molecular ion, presence of ³⁵ Cl isotope)
141	31.9	[M-OH]+
139	100.0	[M-OH]+ (with 35Cl)
113	11.9	[M-COOH]+
111	36.6	[M-COOH]+ (with 35Cl)
75	25.9	[C ₆ H ₃]+

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Approximately 5-10 mg of 2-Chlorobenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]
 Tetramethylsilane (TMS) is typically used as an internal standard.[2][7]
- Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker Avance-400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2]
- Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is

typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground 2-Chlorobenzoic acid is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
- Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[9]
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- Ionization: In the electron ionization (EI) source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: An ion detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Chlorobenzoic acid**.

Sample Preparation 2-Chlorobenzoic Acid Spectroscopic Techniques NMR Spectroscopy IR Spectroscopy (1H & 13C) Acquire Spectra Acquire Spectrum Acquire Spectrum Data Analysis & Interpretation Chemical Shifts Characteristic Frequencies Molecular Ion Peak **Coupling Constants** Functional Group Identification Fragmentation Pattern Integration Structure Elucidation Confirm Structure of 2-Chlorobenzoic Acid

Workflow for Spectroscopic Analysis of 2-Chlorobenzoic Acid

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of **2-Chlorobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]
- 4. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorobenzoic Acid: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123124#spectroscopic-data-of-2-chlorobenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.